Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate
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Overview
Description
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug design and development. TAPP is a prodrug of the amino acid tyrosine and has been shown to have promising results in various scientific studies.
Scientific Research Applications
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been extensively studied for its potential applications in drug design and development. It is a prodrug of tyrosine, which is an essential amino acid that plays a vital role in various physiological processes. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to have promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been suggested that Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate can be used as a drug delivery system to target specific cells and tissues, making it a promising candidate for targeted drug delivery.
Mechanism of Action
The mechanism of action of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves the conversion of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate into tyrosine, which is then utilized by the body to produce various neurotransmitters and hormones. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a vital role in mood regulation, attention, and motivation. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has also been shown to have antioxidant properties, which can protect the body from oxidative stress.
Biochemical and Physiological Effects:
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to have various biochemical and physiological effects on the body. It has been suggested that Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate can improve cognitive function, increase energy levels, and enhance mood. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in the body. Additionally, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to have neuroprotective effects, which can protect the brain from damage caused by oxidative stress and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity levels. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is also a prodrug of tyrosine, which is a well-studied amino acid with known physiological effects. However, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has some limitations for lab experiments. It is a relatively new compound that is still being studied, and its full range of effects is not yet fully understood. Additionally, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has a short half-life, which can make it challenging to study its effects over an extended period.
Future Directions
For the study of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate include investigating its potential as a drug delivery system and exploring its potential applications in the treatment of various diseases. Overall, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is a promising compound with significant potential for scientific research.
Synthesis Methods
The synthesis of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves the reaction of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate with an acid catalyst. This reaction results in the formation of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate as a white solid with a high purity level. The synthesis method of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been optimized to obtain high yields and purity levels, making it a suitable compound for scientific research.
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)15(19)12-13-7-9-14(10-8-13)16-6-4-5-11-20-16/h4-11,15H,12,19H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMLESMWFGFGB-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.